molecular formula C19H15N3O3S B2709057 4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476641-59-5

4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2709057
CAS No.: 476641-59-5
M. Wt: 365.41
InChI Key: PAODMDVHBSJHHZ-UHFFFAOYSA-N
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Description

“4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound . It belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Synthesis Techniques

The research on related compounds often focuses on developing synthetic methods for heterocyclic compounds that can be applied in various scientific fields. For example, the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one explores the susceptibility of these compounds towards condensation with different reagents, highlighting a method for creating diverse heterocyclic structures that could be applied to the synthesis of "4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide" and similar molecules (Baheti, Kapratwar, & Kuberkar, 2002).

Antimicrobial and Anticancer Activity

Several studies have been conducted on benzamide derivatives, showing their potential in antimicrobial and anticancer applications. For instance, the synthesis and antimicrobial evaluation of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives indicate that modifications in the phenyl ring can significantly impact antimicrobial activity. This suggests that structural analogs of "this compound" could be explored for their antimicrobial properties (Chawla, 2016).

Sensing Applications

The development of colorimetric sensors based on benzamide derivatives for detecting anions in solution demonstrates another application area. N-(Cyano(naphthalen-1-yl)methyl)benzamides show a drastic color transition in response to fluoride anions, indicating the potential for "this compound" and its analogs to be used in developing new sensing materials (Younes et al., 2020).

Material Science Applications

In the field of materials science, research on the incorporation of aromatic polyamides containing ether linkages and pendant chains explores the impact of structural modifications on solubility and thermal properties. This work could provide insights into designing new materials with specific properties, potentially including polymers derived from "this compound" (More, Pasale, & Wadgaonkar, 2010).

Properties

IUPAC Name

4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-24-14-7-8-15(17(9-14)25-2)16-11-26-19(21-16)22-18(23)13-5-3-12(10-20)4-6-13/h3-9,11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAODMDVHBSJHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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